
Spectroscopic Profile of 1-Cyclopropylpropan-1-
ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclopropylpropan-1-ol

Cat. No.: B185106 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

novel synthetic alcohol, 1-Cyclopropylpropan-1-ol. The document is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis, offering a

detailed examination of its structural features through Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The structural elucidation of 1-Cyclopropylpropan-1-ol is supported by a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and MS analyses. Note: As experimental data for this specific

molecule is not widely available in public databases, the presented NMR and MS data are

based on predictive models and analysis of analogous structures. IR data is based on

characteristic functional group absorptions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.20 ddd 1H H-1

~1.70 s 1H O-H

~1.55 m 2H H-2

~0.95 t 3H H-3

~0.85 m 1H H-1'

~0.45 m 2H H-2', H-2''

~0.15 m 2H H-3', H-3''

ddd: doublet of doublet of doublets, s: singlet, m: multiplet, t: triplet

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Carbon Type Assignment

~75.0 CH C-1

~30.0 CH₂ C-2

~15.0 CH C-1'

~10.0 CH₃ C-3

~2.0 CH₂ C-2', C-3'

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3080 Medium C-H stretch (cyclopropyl)

~2960-2850 Strong C-H stretch (alkyl)

~1460 Medium CH₂ bend

~1380 Medium CH₃ bend

~1050 Strong C-O stretch

~1020 Medium Cyclopropyl ring deformation

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment

100 5 [M]⁺

85 40 [M - CH₃]⁺

71 100 [M - C₂H₅]⁺ (Base Peak)

57 60 [C₄H₉]⁺

43 50 [C₃H₇]⁺

Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory

procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Cyclopropylpropan-1-ol (typically 5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the

spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat 1-
Cyclopropylpropan-1-ol is placed directly onto the ATR crystal. The spectrum is recorded in

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean,

empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of 1-Cyclopropylpropan-1-ol in a volatile solvent (e.g.,

dichloromethane) is injected into the GC. The compound is separated from the solvent and any

impurities on a capillary column (e.g., HP-5MS) before entering the mass spectrometer.

Electron Ionization (EI) at 70 eV is used to generate the mass spectrum. The mass analyzer is

scanned over a range of m/z 35-500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-
Cyclopropylpropan-1-ol using the described spectroscopic methods.
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A logical workflow for the structural elucidation of 1-Cyclopropylpropan-1-ol.

This diagram outlines the process from sample preparation through spectroscopic analysis and

data interpretation to the final determination of the molecular structure. Each spectroscopic

technique provides unique and complementary information, which, when combined, allows for

a comprehensive and unambiguous structural assignment.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclopropylpropan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185106#spectroscopic-data-nmr-ir-ms-of-1-
cyclopropylpropan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185106?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

